Cas no 1388075-63-5 (3-(3-chloro-2-fluorophenyl)azetidin-3-ol)

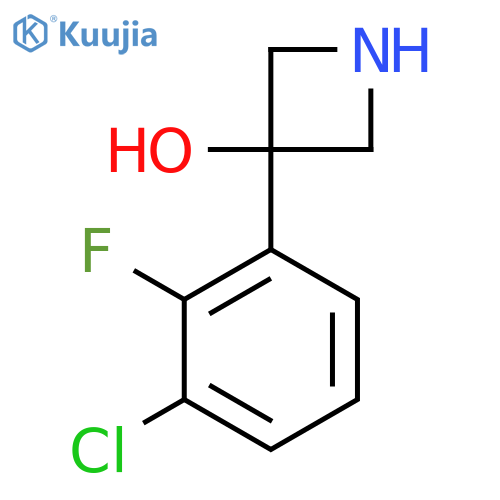

1388075-63-5 structure

商品名:3-(3-chloro-2-fluorophenyl)azetidin-3-ol

3-(3-chloro-2-fluorophenyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-chloro-2-fluorophenyl)azetidin-3-ol

- EN300-1965994

- 1388075-63-5

-

- インチ: 1S/C9H9ClFNO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2

- InChIKey: FKZPQPCKMFWROQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1F)C1(CNC1)O

計算された属性

- せいみつぶんしりょう: 201.0356698g/mol

- どういたいしつりょう: 201.0356698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 32.3Ų

3-(3-chloro-2-fluorophenyl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965994-1.0g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1965994-10.0g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1965994-1g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1965994-5g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1965994-0.5g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1965994-0.25g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1965994-0.1g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1965994-10g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1965994-5.0g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1965994-0.05g |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol |

1388075-63-5 | 0.05g |

$707.0 | 2023-09-17 |

3-(3-chloro-2-fluorophenyl)azetidin-3-ol 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1388075-63-5 (3-(3-chloro-2-fluorophenyl)azetidin-3-ol) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬